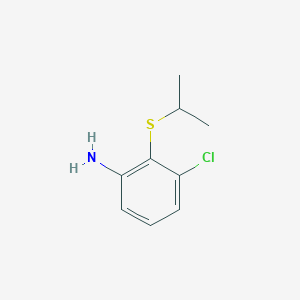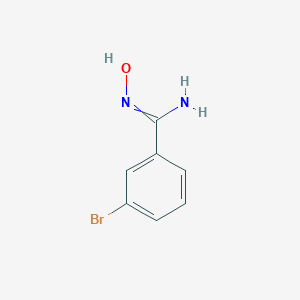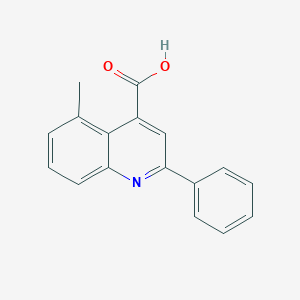
3,4-Dimethylbenzaldehyde oxime
概要
説明
3,4-Dimethylbenzaldehyde oxime is an organic compound with the molecular formula C9H11NO. It is a derivative of benzaldehyde oxime, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dimethylbenzaldehyde oxime can be synthesized through the condensation of 3,4-dimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in a solvent such as methanol, yielding the oxime as the primary product .
Industrial Production Methods
Industrial production of this compound often involves the oxidation of 3,4-dimethylbenzyl chloride using sodium nitrate (NaNO3) and acetic acid (AcOH) catalyzed by polyethylene glycol (PEG-600). This method provides a high yield of the desired product .
化学反応の分析
Types of Reactions
3,4-Dimethylbenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: Reduction reactions can convert it back to the corresponding amine.
Substitution: It can participate in substitution reactions, particularly with halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like N-chlorosuccinimide (NCS) in dimethylformamide (DMF) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3,4-dimethylbenzonitrile.
Reduction: Formation of 3,4-dimethylbenzylamine.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
3,4-Dimethylbenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3,4-dimethylbenzaldehyde oxime involves its ability to form stable complexes with metal ions, which can catalyze various chemical reactions. In medicinal chemistry, oximes are known to reactivate acetylcholinesterase (AChE) by displacing the phosphoryl moiety from the enzyme, thus reversing the effects of organophosphate poisoning .
類似化合物との比較
Similar Compounds
Benzaldehyde oxime: The parent compound, which lacks the methyl substitutions.
2,4-Dimethylbenzaldehyde oxime: Another derivative with methyl groups at different positions.
3,4-Dimethoxybenzaldehyde oxime: A derivative with methoxy groups instead of methyl groups.
Uniqueness
3,4-Dimethylbenzaldehyde oxime is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of methyl groups at the 3 and 4 positions can enhance its stability and alter its electronic properties, making it distinct from other similar compounds .
特性
IUPAC Name |
(NE)-N-[(3,4-dimethylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)5-8(7)2/h3-6,11H,1-2H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMYWZFQQDNXGQ-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=N/O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6,6-Dimethyl-3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B71098.png)



![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)


